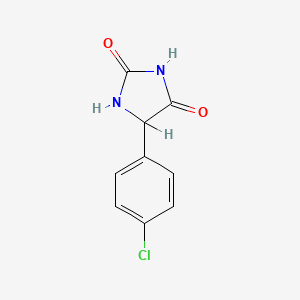
5-(4-氯苯基)咪唑烷-2,4-二酮
描述
科学研究应用
5-羟色胺1A受体和血清素转运蛋白双重亲和力
5-芳基咪唑烷-2,4-二酮衍生物,包括5-(4-氯苯基)咪唑烷-2,4-二酮,已被研究其对5-羟色胺1A受体和血清素转运蛋白(SERT)的亲和力。这些化合物显示出可能增强SERT阻断功效的药理学特征,在5-羟色胺1A受体上具有部分激动剂作用,在5-羟色胺2A受体上具有拮抗剂作用。此类化合物在治疗抑郁症和焦虑症方面可能很有前景 (Czopek et al., 2013)。
抗惊厥活性
研究表明,源自5-环丙基-5-苯基和5-环丙基-5-(4-氯苯基)-咪唑烷-2,4-二酮的N-曼尼希碱基具有有前景的抗惊厥特性。这些化合物在最大电击(MES)筛选中特别有效,其中一些显示出比传统抗癫痫药物更高的效力 (Byrtus et al., 2011)。
抗心律失常特性
咪唑烷-2,4-二酮衍生物已被合成并评估其抗心律失常活性。该类别中最具活性的化合物显示出沃恩·威廉姆斯分类中Ia类化合物的特性。这些化合物有潜力被开发为抗心律失常药物 (Pękala et al., 2005)。
DNA结合研究
咪唑烷衍生物已被研究其DNA结合亲和力,这在其作为抗癌药物的潜力方面具有重要意义。使用循环伏安法和紫外可见光谱法评估了这些化合物与DNA的结合强度,其中一些显示出与临床使用的抗癌药物相当或更高的结合亲和力 (Shah et al., 2013)。
抗结核活性
1-(4-氯苯基)-4-(4-羟基-3-甲氧基-5-硝基苄亚基)吡唑烷-3,5-二酮类似物的构效关系和作用机制已被评估用于抗结核活性。其中一些化合物已显示出对结核分枝杆菌的显着体外活性,突出了它们在结核病治疗中的潜力 (Samala et al., 2014)。
chymase抑制
3-(苯磺酰基)-1-苯基咪唑烷-2,4-二酮衍生物已被合成并评估其抑制人心脏chymase的能力。这些化合物作为chymase的选择性抑制剂很有希望,表明在心血管疾病中具有潜在应用 (Niwata et al., 1997)。
抗菌活性
咪唑烷-2,4-二酮衍生物,包括具有5-(4-氯苯基)取代的那些,已被测试其抗菌活性。它们对各种病原微生物显示出有希望的结果,表明它们在抗菌治疗中的潜在用途 (Fujinami et al., 1972)。
作用机制
Target of Action
Imidazolidine-2,4-dione derivatives have been found to exhibit a wide range of significant pharmacological or biological activities . For instance, some imidazolidine-2,4-dione derivatives have shown potential as anticancer agents .
Mode of Action
It is known that imidazolidine-2,4-dione derivatives can interact with various targets in the body, leading to changes in cellular processes . The unique structural features of these compounds, including the presence of an oxygen-nitrogen double bond at positions 1 and 3 and a carbon-oxygen double bond in positions 2, 4, or 5, may contribute to their mode of action .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives have been found to impact a wide range of biochemical pathways due to their broad pharmacological activities .
Result of Action
Imidazolidine-2,4-dione derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities . These compounds could potentially be promising anticancer agents with better therapeutic potential for the suppression of tumors .
属性
IUPAC Name |
5-(4-chlorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYKVWVBSWFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6212-32-4 | |
| Record name | 2,4-Imidazolidinedione, 5-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



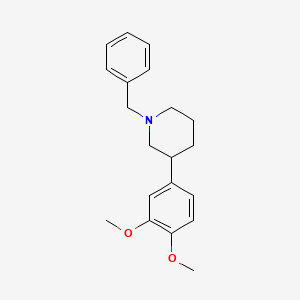



![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B3054765.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole](/img/structure/B3054766.png)

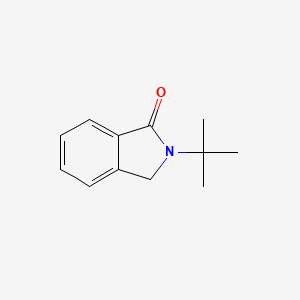
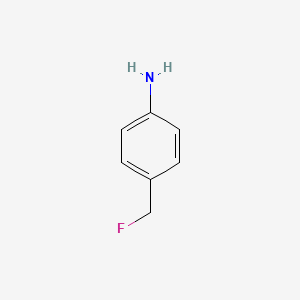
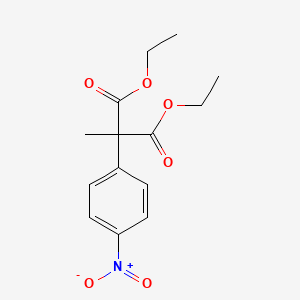

![Spiro[3.4]octan-5-amine](/img/structure/B3054775.png)